Morphothiadin
Overview
Description
Morphothiadin is a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV with an IC50 of 12 nM .
Molecular Structure Analysis
Morphothiadin (GLS4) shows no toxicity up to 25 μM. The cytotoxic dose whereby 50% of cells die (CC50) for primary hepatocytes is 115 μM for Morphothiadin .Scientific Research Applications
Microfluidic Platforms in Cell Migration
Research by Chung et al. (2009) discusses the development of a microfluidic platform used for evaluating and quantifying capillary growth and endothelial cell migration. This platform can control biochemical and biomechanical forces within a three-dimensional scaffold, offering enhanced imaging and internal biological controls. It has applications in studying cellular morphogenesis, particularly in angiogenesis and tumor cell migration into three-dimensional scaffolds under controlled conditions (Chung et al., 2009).
Developmental Biology and Gene Regulation
Edelman and Jones (1992) explored the morphogenetic effects of adhesion molecules and the interaction of regulatory genes during development. They highlighted the significance of homeobox-containing genes, which are expressed in a place-dependent manner in the embryo, and their regulatory interactions with morphoregulatory molecules like cytotactin. This research aids in understanding the formation and maintenance of species-specific tissue patterns (Edelman & Jones, 1992).
Plant Developmental Biology
Benková et al. (2009) discuss the role of the phytohormone auxin in plants, which has characteristics of a morphogen. Auxin gradients are necessary for tissue patterning within the embryo and root apex in plants. Their study contributes to the understanding of morphogens and morphogenetic triggers in plant cells, crucial for the formation of new organs and structures (Benková et al., 2009).
Morphometrics in Biological Research
Bookstein (2018) provides insight into morphometrics, a discipline that quantifies variations in organismal form. It integrates knowledge from geometry, statistics, and functional anatomy to study the evolutionary, developmental, genetic, and environmental processes that influence organismal form. This field has applications across various biological disciplines, including zoology, paleontology, and bioengineering (Bookstein, 2018).
Morphogenetic Proteins in Bone Cell Differentiation
The study by Urist et al. (1983) delves into the role of bone morphogenetic protein and bone-derived growth factors in cell differentiation and growth. These proteins induce differentiation of mesenchymal-type cells into osteoprogenitor cells and stimulate DNA synthesis. They are crucial for understanding bone generation and regeneration (Urist et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morphothiadin | |
CAS RN |
1793065-08-3 | |
Record name | Morphothiadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORPHOTHIADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.